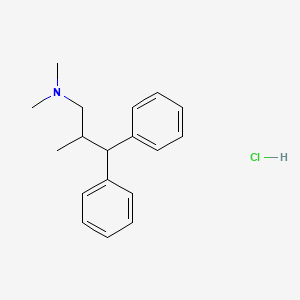
Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- is a chemical compound known for its unique structure and properties It is a derivative of benzohydroxamic acid, where the benzene ring is substituted with a fluorine atom and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- typically involves multiple steps. One common method includes the reaction of 4-fluorobenzoic acid with hydroxylamine to form 4-fluorobenzohydroxamic acid. This intermediate is then reacted with 4-methylpiperazine in the presence of a suitable coupling agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for metalloproteinases and urease.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in cancer treatment due to its ability to inhibit specific enzymes.
Industry: It is used in the development of new materials and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- involves its interaction with molecular targets such as enzymes. The hydroxamic acid moiety can chelate metal ions in the active site of enzymes, inhibiting their activity. This chelation disrupts the normal function of the enzyme, leading to its inhibition. The piperazine ring may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzohydroxamic acid: The parent compound without the fluorine and piperazine substitutions.
4-Fluorobenzohydroxamic acid: Similar structure but lacks the piperazine ring.
N-(4-Methylpiperazinyl)methylbenzohydroxamic acid: Lacks the fluorine substitution on the benzene ring.
Uniqueness
Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- is unique due to the combination of the fluorine atom and the piperazine ring. This combination enhances its chemical reactivity and binding affinity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
40890-96-8 |
|---|---|
Formule moléculaire |
C13H18FN3O2 |
Poids moléculaire |
267.30 g/mol |
Nom IUPAC |
4-fluoro-N-hydroxy-N-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C13H18FN3O2/c1-15-6-8-16(9-7-15)10-17(19)13(18)11-2-4-12(14)5-3-11/h2-5,19H,6-10H2,1H3 |
Clé InChI |
CWQLKDMTAQKSEX-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CN(C(=O)C2=CC=C(C=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14](/img/structure/B13416855.png)
![methyl (7R)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13416856.png)












